molecular formula C10H11FN2O B8744988 4-(3-Fluoropyrazin-2-yl)cyclohexanone

4-(3-Fluoropyrazin-2-yl)cyclohexanone

Cat. No. B8744988
M. Wt: 194.21 g/mol
InChI Key: CPLQCVZWBVBRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoropyrazin-2-yl)cyclohexanone is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Fluoropyrazin-2-yl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Fluoropyrazin-2-yl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3-Fluoropyrazin-2-yl)cyclohexanone

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

4-(3-fluoropyrazin-2-yl)cyclohexan-1-one

InChI

InChI=1S/C10H11FN2O/c11-10-9(12-5-6-13-10)7-1-3-8(14)4-2-7/h5-7H,1-4H2

InChI Key

CPLQCVZWBVBRIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=NC=CN=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-3-(1,4-dioxaspiro[4.5]decan-8-yl)pyrazine (91 g, 0.382 mol, 1.0 eq.) in 1N aqueous HCl (573 mL) and acetone (4 L) was heated to 37° C. overnight. The reaction mixture was cooled to room temperature and most of acetone was removed under reduced pressure. The crude material was diluted with EtOAc (4 L) and the solution was washed with aqueous saturated NaHCO3 (500 mL×2), water (500 mL), brine (500 mL), dried over Na2SO4, filtered, and evaporated. The crude product was purified by column chromatography (100% hexanes to 50% EtOAc in hexanes, Rf=0.3 in 30% EtOAc in hexanes) to give 52 g (70% yield) of 4-(3-fluoropyrazin-2-yl)cyclohexanone. GC-MS: 195 (M+1); calcd for C10H11FN2O: 194.21
Quantity
91 g
Type
reactant
Reaction Step One
Name
Quantity
573 mL
Type
solvent
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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